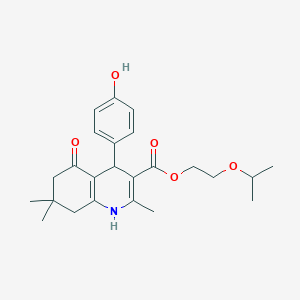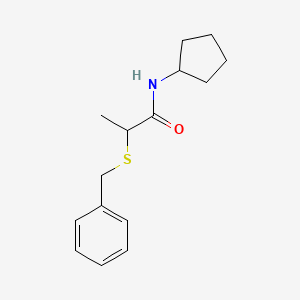![molecular formula C13H20ClNO3 B5127275 2-[{2-[2-(4-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5127275.png)
2-[{2-[2-(4-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[{2-[2-(4-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol, also known as Carvedilol, is a beta-blocker medication used to treat heart failure, high blood pressure, and angina. The chemical structure of Carvedilol is unique, containing both alpha and beta-blocking properties.
Mecanismo De Acción
2-[{2-[2-(4-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol works by blocking both beta-1 and beta-2 adrenergic receptors, as well as alpha-1 adrenergic receptors. This results in a decrease in heart rate, cardiac output, and blood pressure. This compound also has antioxidant properties, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces sympathetic nervous system activity, which leads to a decrease in heart rate and blood pressure. This compound also increases nitric oxide production, which improves endothelial function and vasodilation. It has been shown to reduce oxidative stress and inflammation, which may contribute to its cardioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[{2-[2-(4-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol has several advantages for lab experiments. It is readily available and relatively inexpensive. It has been extensively studied and its mechanism of action is well understood. However, this compound also has some limitations. Its effects on different cell types and tissues may vary, and it may interact with other drugs or compounds.
Direcciones Futuras
There are several future directions for 2-[{2-[2-(4-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol research. One area of interest is its potential use in the prevention of cardiovascular disease. This compound may also have applications in the treatment of other conditions, such as diabetes and neurodegenerative diseases. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Métodos De Síntesis
2-[{2-[2-(4-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol is synthesized through a multi-step process starting with the reaction of 4-chlorophenol with epichlorohydrin to form 4-(chloromethyl)phenol. This intermediate is then reacted with 2-(2-aminoethoxy)ethanol to form this compound. The final step involves the resolution of the racemic mixture to obtain the pure enantiomers.
Aplicaciones Científicas De Investigación
2-[{2-[2-(4-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol has been extensively studied for its therapeutic potential in the treatment of heart failure, high blood pressure, and angina. It has been shown to improve left ventricular function, reduce hospitalization rates, and increase survival rates in patients with heart failure. In addition, this compound has been found to be effective in reducing blood pressure and improving exercise tolerance in patients with hypertension. Its anti-anginal effects have also been demonstrated in clinical trials.
Propiedades
IUPAC Name |
2-[2-[2-(4-chlorophenoxy)ethoxy]ethyl-methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3/c1-15(6-8-16)7-9-17-10-11-18-13-4-2-12(14)3-5-13/h2-5,16H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDLAFCJXYPTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CCOCCOC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5127205.png)
![{2-[2-(1-adamantyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5127212.png)
![N-methyl-3-(4-morpholinyl)-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-propanamine](/img/structure/B5127218.png)

![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5127235.png)
![{4-(2-chlorobenzyl)-1-[3-(hydroxymethyl)-4-isopropoxybenzyl]-4-piperidinyl}methanol](/img/structure/B5127242.png)
![N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5127246.png)

![4-[(4-benzyl-1-piperazinyl)methyl]-2-ethoxyphenol](/img/structure/B5127258.png)
![4-bromo-2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5127263.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5127287.png)
![N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5127291.png)